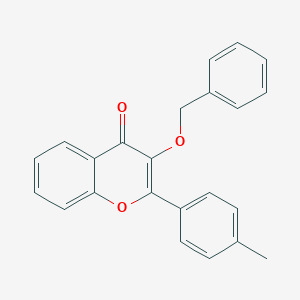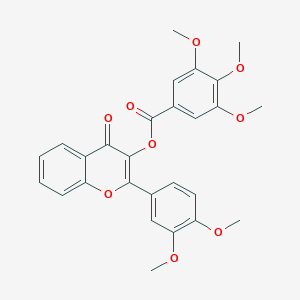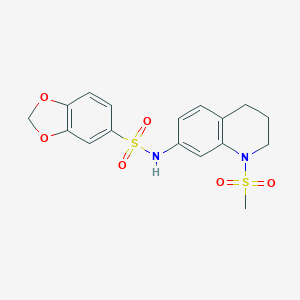![molecular formula C15H20N2OS2 B254092 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. It belongs to the class of drugs known as small molecule inhibitors and acts by targeting the GABA-A receptor alpha 5 subtype.
Mécanisme D'action
2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide acts by selectively targeting the GABA-A receptor alpha 5 subtype, which is predominantly expressed in the hippocampus and prefrontal cortex. This receptor subtype is believed to play a key role in cognitive function and memory formation. By inhibiting this receptor subtype, 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide enhances the activity of other GABA-A receptor subtypes, leading to improved cognitive function.
Biochemical and Physiological Effects:
2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to improve working memory and attention span in rats. In addition, 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide has been found to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide is its selective targeting of the GABA-A receptor alpha 5 subtype, which is believed to play a key role in cognitive function and memory formation. This makes it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. However, one of the limitations of 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide is that its efficacy in humans has not yet been established, and further clinical studies are needed to determine its safety and effectiveness.
Orientations Futures
There are several future directions for the development of 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide. One potential avenue is the use of 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide in combination with other drugs for the treatment of cognitive disorders. Another direction is the development of more potent and selective GABA-A receptor alpha 5 subtype inhibitors. Additionally, further studies are needed to better understand the mechanism of action of 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide and its potential long-term effects on cognitive function.
Méthodes De Synthèse
The synthesis of 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide involves the reaction of 2-(2-methyl-4-thiazolyl) acetic acid with thionyl chloride to form 2-chloro-4-(2-methyl-4-thiazolyl) acetic acid. This intermediate is then reacted with 2-thienylamine to form 2-(2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl) acetic acid. The final step involves the reaction of this intermediate with N-pentylamine in the presence of acetic anhydride to form 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide.
Applications De Recherche Scientifique
2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide has been extensively studied in preclinical models for its potential use in treating cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. In a study conducted on rats, 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide was found to improve working memory and attention span. In another study, 2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide was found to improve cognitive function in a mouse model of Alzheimer's disease.
Propriétés
Nom du produit |
2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide |
|---|---|
Formule moléculaire |
C15H20N2OS2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)-N-pentylacetamide |
InChI |
InChI=1S/C15H20N2OS2/c1-3-4-5-8-16-14(18)10-13-15(17-11(2)20-13)12-7-6-9-19-12/h6-7,9H,3-5,8,10H2,1-2H3,(H,16,18) |
Clé InChI |
GRAJHEWWAIIRBQ-UHFFFAOYSA-N |
SMILES |
CCCCCNC(=O)CC1=C(N=C(S1)C)C2=CC=CS2 |
SMILES canonique |
CCCCCNC(=O)CC1=C(N=C(S1)C)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclohexyl-6-(3-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254010.png)
![Isopropyl 3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254011.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254015.png)

![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![6-[(2-chlorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B254021.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B254022.png)
![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)
![4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-N-(2-phenylethyl)benzamide](/img/structure/B254024.png)

![N-[2-(2-chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-sulfonamide](/img/structure/B254030.png)

![3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide](/img/structure/B254035.png)